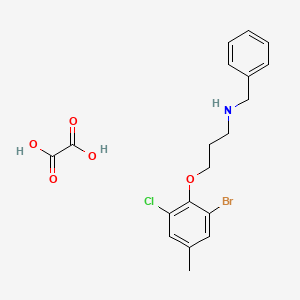
N-benzyl-3-(2-bromo-6-chloro-4-methylphenoxy)-1-propanamine oxalate
Overview
Description
N-benzyl-3-(2-bromo-6-chloro-4-methylphenoxy)-1-propanamine oxalate is a useful research compound. Its molecular formula is C19H21BrClNO5 and its molecular weight is 458.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 457.02916 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Chemistry and Toxicology
One study focuses on the degradation products of benzophenone-3 in chlorinated seawater swimming pools, highlighting the formation of brominated disinfection byproducts, which are known to be more toxic than their chlorinated counterparts. This research underscores the importance of understanding the environmental and health impacts of halogenated organic compounds in water treatment processes (Tarek Manasfi et al., 2015).
Analytical Chemistry
Another study presents the analytical differentiation of 1-(3,4-methylenedioxyphenyl)-1-propanamines, structural analogs to N-substituted 3,4-methylenedioxyamphetamines. The research developed liquid chromatographic and mass spectral analysis techniques, which are crucial for the forensic identification of closely related chemical compounds (J. Deruiter et al., 1990).
Polymer Science
Research into the utilization of phloretic acid as an alternative for phenolation of aliphatic hydroxyls in the synthesis of polybenzoxazine highlights innovative approaches in polymer science, emphasizing sustainable methods and materials. This study explores renewable building blocks for enhancing reactivity and developing materials with suitable thermal and thermo-mechanical properties for various applications (Acerina Trejo-Machin et al., 2017).
Synthetic Chemistry and Bioactivity
A study on the synthesis and antibacterial activity of new 2-aryloxy-6-bromo-3-(4-chlorophenyl)-3,4-dihydrobenzo[e][1,3,2]oxazaphosphinine2-oxides showcases the potential of halogenated compounds in developing new antibacterial agents. This research provides insights into the structure-activity relationships and the impact of halogenation on bioactive compound efficacy (G. S. Prasad et al., 2006).
Environmental Biodegradation
The mineralization of herbicides by photoelectro-Fenton processes underlines the environmental applications of advanced oxidation processes in degrading persistent organic pollutants. This research illustrates the effectiveness of combining electrochemical and photolytic techniques for the degradation of compounds with bromo and chloro substituents, contributing to the development of more efficient wastewater treatment methods (C. Flox et al., 2007).
Properties
IUPAC Name |
N-benzyl-3-(2-bromo-6-chloro-4-methylphenoxy)propan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrClNO.C2H2O4/c1-13-10-15(18)17(16(19)11-13)21-9-5-8-20-12-14-6-3-2-4-7-14;3-1(4)2(5)6/h2-4,6-7,10-11,20H,5,8-9,12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEJNUZMDMKYGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCCNCC2=CC=CC=C2)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


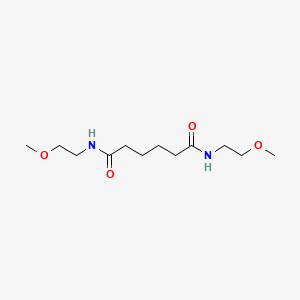
![2,5-dichloro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]benzamide](/img/structure/B4039062.png)
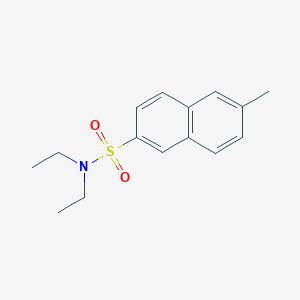

![N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-4-NITROBENZENE-1-SULFONAMIDE](/img/structure/B4039077.png)
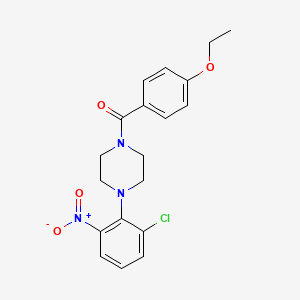
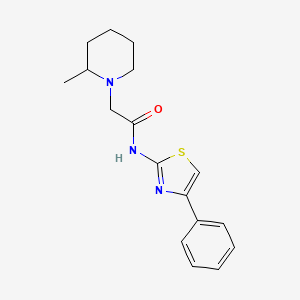
![N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B4039086.png)
![butyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B4039087.png)
![(4E)-2-(2-fluorophenyl)-4-[[5-methoxy-2-[(4-methylphenyl)methoxy]phenyl]methylidene]-1,3-oxazol-5-one](/img/structure/B4039094.png)

![2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 4-[(2,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4039107.png)
![8-[3-(3,4-dimethylphenoxy)propoxy]-2-methylquinoline](/img/structure/B4039111.png)
![[2-(2-allylphenoxy)ethyl]benzylamine oxalate](/img/structure/B4039116.png)
